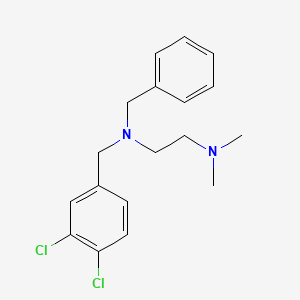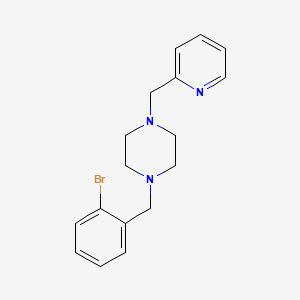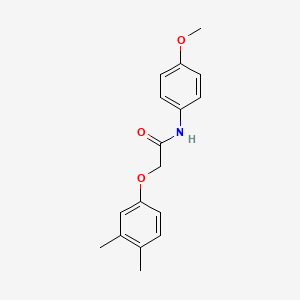
N-(2,4-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide, commonly known as DFP-1080, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. DFP-1080 is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body.
Mecanismo De Acción
DFP-1080 works by inhibiting the enzyme N-(2,4-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting this compound, DFP-1080 increases the levels of endocannabinoids in the body, which can have analgesic, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects:
DFP-1080 has been shown to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol in the body. These endocannabinoids are known to have analgesic, anti-inflammatory, and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DFP-1080 in lab experiments is its potency as a N-(2,4-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide inhibitor. DFP-1080 has been shown to be more potent than other this compound inhibitors such as URB597 and PF-3845.
One limitation of using DFP-1080 in lab experiments is its potential toxicity. DFP-1080 has been shown to be toxic to certain cell types at high concentrations.
Direcciones Futuras
For the study of DFP-1080 include further investigation of its potential use in pain management, addiction treatment, and neurodegenerative diseases. In addition, studies on the pharmacokinetics and toxicity of DFP-1080 are needed to determine its safety and efficacy in humans. Finally, the development of more selective N-(2,4-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide inhibitors may lead to the discovery of new therapeutic targets for various diseases.
Métodos De Síntesis
DFP-1080 can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenylacetic acid with 5-methyl-2-furanboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form DFP-1080.
Aplicaciones Científicas De Investigación
DFP-1080 has been extensively studied for its potential application in various fields such as pain management, addiction, and neurodegenerative diseases. As a N-(2,4-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide inhibitor, DFP-1080 can increase the levels of endocannabinoids in the body, which are known to have analgesic and anti-inflammatory effects. Studies have shown that DFP-1080 can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
DFP-1080 has also been studied for its potential use in addiction treatment. Endocannabinoids are known to play a role in reward processing and addiction, and DFP-1080 has been shown to reduce drug-seeking behavior in animal models of addiction.
In addition, DFP-1080 has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Endocannabinoids are known to have neuroprotective effects, and DFP-1080 has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2/c1-9-2-4-11(19-9)5-7-14(18)17-13-6-3-10(15)8-12(13)16/h2-4,6,8H,5,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUINEXZJMZOVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5811116.png)

![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5811130.png)
![3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5811139.png)
![methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5811141.png)

![3-ethoxy-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5811149.png)

![2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide](/img/structure/B5811165.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5811171.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5811181.png)
![N-[3-nitro-5-(2-phenylcarbonohydrazonoyl)phenyl]acetamide](/img/structure/B5811194.png)
